molecular formula C28H27Cl2N3O5 B12496146 Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12496146
M. Wt: 556.4 g/mol
InChI Key: TVDOSQYWNINEBO-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a dichlorophenoxyacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoylpiperazine Moiety: This involves the reaction of piperazine with benzoyl chloride under basic conditions to form the benzoylpiperazine intermediate.

    Introduction of the Dichlorophenoxyacetamido Group: This step involves the reaction of the benzoylpiperazine intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoylpiperazine derivatives.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dichlorophenoxyacetamido group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYL-PIPERAZIN-1-YL)-BENZOATE: Similar structure but with a methyl group instead of a benzoyl group.

    ETHYL 4-(PIPERAZIN-1-YL)BENZOATE: Lacks the benzoyl and dichlorophenoxyacetamido groups.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of the benzoylpiperazine and dichlorophenoxyacetamido groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C28H27Cl2N3O5

Molecular Weight

556.4 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H27Cl2N3O5/c1-2-37-28(36)20-8-10-24(32-12-14-33(15-13-32)27(35)19-6-4-3-5-7-19)23(16-20)31-26(34)18-38-25-11-9-21(29)17-22(25)30/h3-11,16-17H,2,12-15,18H2,1H3,(H,31,34)

InChI Key

TVDOSQYWNINEBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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